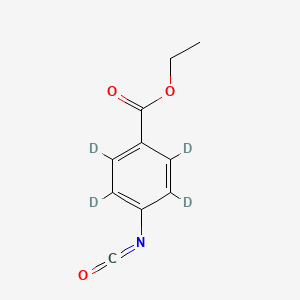
Ethyl 4-isocyanatobenzoate-2,3,5,6-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-isocyanatobenzoate-2,3,5,6-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications. The molecular formula of this compound is C10H5D4NO3, and it has a molecular weight of 195.21 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-isocyanatobenzoate-2,3,5,6-d4 can be synthesized through various chemical reactions. One common method involves the reaction of 4-aminobenzoic acid with phosgene to form 4-isocyanatobenzoic acid, which is then esterified with ethanol to produce Ethyl 4-isocyanatobenzoate. The deuterated version is obtained by using deuterated reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and isotopic enrichment. The compound is often produced in batches and stored under controlled conditions to maintain its stability.
化学反应分析
Types of Reactions
Ethyl 4-isocyanatobenzoate-2,3,5,6-d4 undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
科学研究应用
Ethyl 4-isocyanatobenzoate-2,3,5,6-d4 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in labeling studies to track metabolic pathways and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the production of polymers and specialty chemicals.
作用机制
The mechanism of action of Ethyl 4-isocyanatobenzoate-2,3,5,6-d4 involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of stable products such as ureas and carbamates. This reactivity is exploited in various chemical and biological applications.
相似化合物的比较
Similar Compounds
Ethyl 4-isocyanatobenzoate: The non-deuterated version of the compound.
Ethyl 2-isocyanatobenzoate: A structural isomer with the isocyanate group in a different position.
Phenyl isocyanate: A simpler isocyanate compound with a phenyl group.
Uniqueness
属性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
ethyl 2,3,5,6-tetradeuterio-4-isocyanatobenzoate |
InChI |
InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3/i3D,4D,5D,6D |
InChI 键 |
CFEPCPHKICBCJV-LNFUJOGGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])N=C=O)[2H] |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


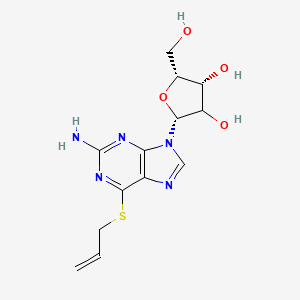
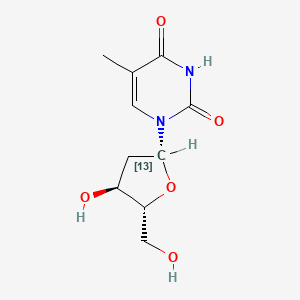

![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-11-methyldodec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12394909.png)
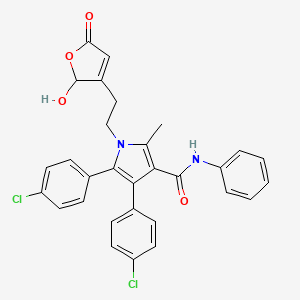

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12394931.png)
![2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42S,47R,56R)-47-amino-30-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-9,21-bis(3-carbamimidamidopropyl)-56-carbamoyl-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-4-ylmethyl)-27-(1H-indol-3-ylmethyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecaoxo-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentacontan-18-yl]acetic acid](/img/structure/B12394932.png)
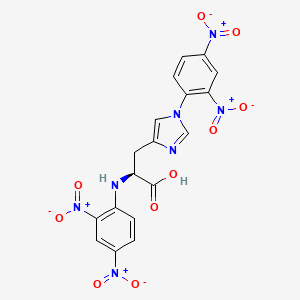
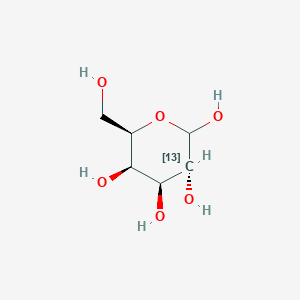
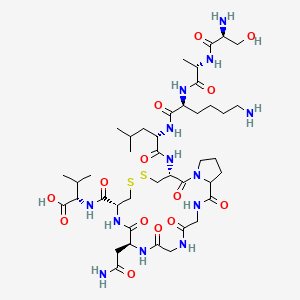

![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)
![(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12394965.png)
